

Check Availability & Pricing

# Uplarafenib: A Pan-RAF Inhibitor for BRAF Fusion-Positive Oncogenesis

Author: BenchChem Technical Support Team. Date: December 2025



A Technical Overview for Drug Development and Research Professionals

#### Introduction

Gene fusions involving the BRAF proto-oncogene are recognized as key oncogenic drivers in a diverse range of solid tumors, including gliomas, melanomas, and thyroid cancers.[1][2] These chromosomal rearrangements typically fuse the C-terminal kinase domain of BRAF with an N-terminal partner, leading to the deletion of BRAF's autoinhibitory N-terminal domain.[3] The resulting fusion protein is constitutively active, driving oncogenesis through aberrant activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, independent of upstream RAS signaling.[1][3]

BRAF alterations are categorized into three classes. Class I includes V600 mutations that signal as active monomers. Class II, which includes the majority of BRAF fusions, comprises RAS-independent, constitutively active dimers.[4][5][6] Class III mutations are kinase-impaired and promote signaling by activating CRAF.[5][6] Standard-of-care, first-generation RAF inhibitors (e.g., vemurafenib, dabrafenib) are effective against Class I monomers but are paradoxically ineffective or can even enhance signaling in the context of BRAF dimers, such as those formed by fusion proteins.[3][7]

This has necessitated the development of next-generation, Type II RAF inhibitors, a class to which **Uplarafenib** (also known as Plixorafenib, FORE8394) belongs. These inhibitors are designed to disrupt the activity of RAF dimers, offering a promising therapeutic strategy for cancers harboring Class II BRAF alterations, including fusions.[4][6] This document provides a



technical guide on the mechanism, preclinical evidence, and clinical potential of this class of inhibitors in treating BRAF fusion-positive cancers.

## Mechanism of Action: Targeting the Constitutively Active BRAF Fusion Dimer

BRAF fusions lead to constitutive activation of the MAPK pathway. The fusion protein, lacking its N-terminal regulatory domain, readily forms homodimers or heterodimers with wild-type BRAF or CRAF.[3][8] This dimerization is essential for kinase activity and subsequent phosphorylation of MEK1/2, which in turn phosphorylates and activates ERK1/2. Activated ERK translocates to the nucleus to regulate transcription factors involved in cell proliferation, survival, and differentiation.

**Uplarafenib** and other Type II inhibitors are designed to bind to and stabilize the inactive "DFG-out" conformation of the BRAF kinase domain. This mechanism effectively inhibits the activity of both protomers within the RAF dimer, thereby preventing MEK phosphorylation and shutting down the entire downstream MAPK cascade. This contrasts with Type I inhibitors, which bind to the active "DFG-in" conformation and can paradoxically promote dimerization and pathway activation in non-V600E BRAF contexts.[6][7]





Click to download full resolution via product page

BRAF Fusion-Driven MAPK Pathway and **Uplarafenib** Inhibition.



#### **Preclinical Evidence**

Preclinical studies using patient-derived xenograft (PDX) models and cell lines have demonstrated the potential of Type II RAF inhibitors in treating BRAF fusion-positive cancers. Tovorafenib, another potent Type II inhibitor, has shown significant preclinical activity.

In an AGK::BRAF fusion melanoma PDX model, daily administration of tovorafenib at clinically relevant doses resulted in significant tumor regression.[9][10] Notably, these regressions were durable, with no tumor regrowth observed for approximately two weeks after the cessation of treatment.[9] This highlights the potent and sustained anti-tumor activity of this class of inhibitors in a preclinical in vivo setting.

Table 1: Preclinical Efficacy of Tovorafenib in a BRAF Fusion Model

| Model<br>Type | Cancer<br>Type | Genetic<br>Alteration | Treatmen<br>t   | Dosage                                       | Outcome             | Source |
|---------------|----------------|-----------------------|-----------------|----------------------------------------------|---------------------|--------|
| PDX           | Melanoma       | AGK::BRA<br>F Fusion  | Tovorafeni<br>b | 17.5 mg/kg<br>& 25 mg/kg<br>(Oral,<br>Daily) | Tumor<br>Regression | [9]    |

## **Clinical Data and Trials**

Clinical trials are underway to evaluate the safety and efficacy of **Uplarafenib** (plixorafenib) in patients with solid tumors harboring BRAF alterations, including fusions. The design of these trials often involves a basket or master protocol approach, enrolling patients with various cancer types that share the specific BRAF fusion biomarker.[11][12]

An ongoing Phase 1/2 study (NCT02428712) is assessing **Uplarafenib** in participants with advanced solid tumors, including primary central nervous system (CNS) tumors, with BRAF fusions.[12] Preliminary data from this trial have been presented, showing encouraging signs of clinical activity.

Table 2: Preliminary Clinical Efficacy of **Uplarafenib** (FORE8394) in BRAF Fusion-Positive Cancers



| Trial ID        | Phase | Patient<br>Populati<br>on                                        | N<br>(Efficac<br>y-<br>Evaluab<br>le<br>Adults) | Best<br>Overall<br>Respon<br>se                                             | Disease<br>Control<br>Rate<br>(CR+PR<br>+SD) | Duratio<br>n of<br>Respon<br>se (CR) | Source |
|-----------------|-------|------------------------------------------------------------------|-------------------------------------------------|-----------------------------------------------------------------------------|----------------------------------------------|--------------------------------------|--------|
| NCT0242<br>8712 | 1/2   | Advance<br>d Solid &<br>CNS<br>Tumors<br>with<br>BRAF<br>Fusions | 14                                              | Complete Respons e (CR), 8 Stable Disease (SD), 5 Progressi ve Disease (PD) | 64.3%<br>(9/14)                              | 55.5<br>months                       | [13]   |

These early results are promising, particularly the durable complete response in one patient and stable disease in several others, suggesting that **Uplarafenib** has meaningful clinical activity in this patient population.[13] Four patients, including two with glioma, remained on treatment at the time of data cutoff.[13]

## **Experimental Protocols and Methodologies**

The evaluation of pan-RAF inhibitors like **Uplarafenib** involves a series of standardized preclinical and clinical research protocols.

### In Vitro and Ex Vivo Assays

 Cell Viability/Proliferation Assays: Tumor cell lines harboring specific BRAF fusions are treated with escalating doses of the inhibitor. Cell viability is typically measured after 24-72 hours using assays like MTT or CellTiter-Glo to determine the IC50 (half-maximal inhibitory concentration).



- Kinase Activity Assays: Biochemical assays are used to measure the direct inhibitory effect
  of the compound on the kinase activity of the BRAF fusion protein.
- Western Blot Analysis: This technique is crucial for assessing pathway modulation. Cells are treated with the inhibitor, and lysates are analyzed for levels of phosphorylated MEK (pMEK) and phosphorylated ERK (pERK) to confirm that the drug is inhibiting the MAPK pathway at the intended targets.[14]
- Ex Vivo Patient-Derived Models: Freshly resected tumor tissue from patients can be cultured for short periods (a method known as tissue slice or organoid culture) and treated with the drug to assess sensitivity and pathway inhibition in a model that closely recapitulates the original tumor microenvironment.[15][16]

#### In Vivo Models

Patient-Derived Xenograft (PDX) Models: Tumor fragments from patients with BRAF fusion-positive cancers are implanted into immunodeficient mice.[17] Once tumors are established, mice are treated with the inhibitor or a vehicle control. Tumor volume is measured regularly to assess anti-tumor efficacy.[14] These "avatar" models are highly valued as they can predict patient therapeutic responses.[17] At the end of the study, tumors can be harvested for pharmacodynamic analysis (e.g., Western blotting) to confirm target engagement in vivo.





Click to download full resolution via product page

Preclinical to Clinical Drug Development Workflow.



### **Resistance Mechanisms**

While next-generation RAF inhibitors are promising, the potential for acquired resistance remains a critical area of research. Mechanisms of resistance to MAPK pathway inhibitors are complex and can involve:

- Reactivation of the MAPK pathway: This can occur through secondary mutations in MEK1/2 or amplification of the BRAF fusion gene.[18]
- Activation of bypass pathways: Upregulation of parallel signaling cascades, such as the PI3K-AKT-mTOR pathway, can circumvent the blocked MAPK pathway and promote cell survival.[19][20][21] This can be driven by overexpression of receptor tyrosine kinases (RTKs) like EGFR or IGFR1.[18][20]
- Epigenetic modifications: Changes in gene expression that are not caused by alterations in the DNA sequence can also contribute to drug resistance.[18][19]

Understanding these potential escape mechanisms is vital for developing rational combination therapies to overcome or delay the onset of resistance.

### Conclusion

BRAF fusions represent a distinct and actionable class of oncogenic drivers. Type II pan-RAF inhibitors like **Uplarafenib** are specifically engineered to counteract the dimeric signaling mechanism of these fusion proteins, a key limitation of earlier-generation RAF inhibitors. Preclinical data are robust, and early clinical findings demonstrate promising and durable antitumor activity in patients with BRAF fusion-positive cancers. Ongoing clinical trials will further define the efficacy and safety profile of **Uplarafenib** and its role in the precision oncology landscape. The continued investigation into this class of drugs provides a clear and promising therapeutic avenue for a patient population with previously limited treatment options.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. aacrjournals.org [aacrjournals.org]
- 2. The distribution of BRAF gene fusions in solid tumors and response to targeted therapy PMC [pmc.ncbi.nlm.nih.gov]
- 3. OncoKBâm¢ MSK's Precision Oncology Knowledge Base [oncokb.org]
- 4. A Next-Generation BRAF Inhibitor Overcomes Resistance to BRAF Inhibition in Patients with BRAF-Mutant Cancers Using Pharmacokinetics-Informed Dose Escalation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regorafenib in Patients With Solid Tumors With BRAF Alterations: Results From the Targeted Agent and Profiling Utilization Registry (TAPUR) Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Pathways and Mechanisms of BRAF in Cancer Therapy PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. Preclinical Activity of the Type II RAF Inhibitor Tovorafenib in Tumor Models Harboring Either a BRAF Fusion or an NF1 Loss-of-Function Mutation PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. UCSF Cancer Harboring BRAF Alterations Clinical Trials for 2025 San Francisco Bay Area [clinicaltrials.ucsf.edu]
- 12. uclahealth.org [uclahealth.org]
- 13. fore.bio [fore.bio]
- 14. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs PMC [pmc.ncbi.nlm.nih.gov]
- 15. Experimental in vitro, ex vivo and in vivo models in prostate cancer research PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. longdom.org [longdom.org]
- 17. Personalized pre-clinical trials in BRAF inhibitor resistant patient derived xenograft models identify second line combination therapies PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mechanisms of Acquired BRAF Inhibitor Resistance in Melanoma: A Systematic Review -PMC [pmc.ncbi.nlm.nih.gov]



- 19. Mechanisms of resistance to BRAF and MEK inhibitors and clinical update of US Food and Drug Administration-approved targeted therapy in advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. BRAF Inhibitor Resistance in Melanoma: Mechanisms and Alternative Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Resistance to BRAF inhibitors: Unraveling mechanisms and future treatment options -PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Uplarafenib: A Pan-RAF Inhibitor for BRAF Fusion-Positive Oncogenesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8570418#uplarafenib-s-potential-in-treating-braffusion-positive-cancers]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com